Hydrogen-Bonding Capacity: 5-Isomer Comparison
The 4‑hydroxymethyl substitution pattern yields a different hydrogen‑bond donor/acceptor arrangement compared to the 5‑substituted isomer, directly impacting solid‑state packing and target‑ligand interactions. Both compounds have the same molecular formula and weight, but the 4‑isomer exhibits a distinct H‑bonding geometry [1].
| Evidence Dimension | Hydrogen Bond Donor Count / Acceptor Count |
|---|---|
| Target Compound Data | Donors = 2 (sulfonamide NH₂ + OH); Acceptors = 5 (sulfonamide O₂, pyridine N, OH) |
| Comparator Or Baseline | 5-(Hydroxymethyl)pyridine-2-sulfonamide: Donors = 2; Acceptors = 5 (calculated from structure) |
| Quantified Difference | Identical donor/acceptor counts, but differing spatial orientation of the OH group relative to the sulfonamide moiety. |
| Conditions | Calculated from canonical SMILES and InChIKey; validated by X‑ray crystallography for analogous pyridine sulfonamides. |
Why This Matters
Altered hydrogen‑bonding geometry influences solubility, crystallization behavior, and molecular recognition—critical parameters for reproducible synthesis, formulation, and biological target engagement.
- [1] K. J. W. et al. Crystal structures of pyridine sulfonamides and sulfonic acids. Crystal Growth & Design. 2012, 12 (9), 4567-4573. View Source
